2-Chloro-5-nitrobenzamide oxime
Overview
Description
2-Chloro-5-nitrobenzamide oxime is a chemical compound with the molecular formula C7H6ClN3O3 and a molecular weight of 215.59 g/mol It is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzamide oxime typically involves the nitration of o-chlorobenzoic acid, followed by a series of chemical reactions including alkali dissolution and acid precipitation . The nitration process involves adding concentrated sulfuric acid and o-chlorobenzoic acid in a nitration kettle, followed by the dropwise addition of nitric acid to produce a crude product. This crude product is then subjected to alkali dissolution and acid precipitation to obtain the final product.
Another method for preparing oximes involves the reaction of ketones or aldehydes with hydroxylamine hydrochloride in the presence of calcium oxide under mild conditions . This method can be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzamide oxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-Amino-5-chlorobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-Chloro-5-nitrobenzamide nitroso derivative.
Scientific Research Applications
2-Chloro-5-nitrobenzamide oxime is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzamide oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to enzyme inhibition or modification . The nitro and chloro groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzamide: Similar structure but lacks the oxime group.
2-Chloro-5-nitrobenzaldehyde oxime: Similar structure but with an aldehyde-derived oxime group.
2-Chloro-4-nitroformanilide: Similar structure but with a formanilide group.
Uniqueness
2-Chloro-5-nitrobenzamide oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N'-hydroxy-5-nitrobenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-6-2-1-4(11(13)14)3-5(6)7(9)10-12/h1-3,12H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGGKLALGDINR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=NO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-81-7 | |
Record name | 2-Chloro-N-hydroxy-5-nitrobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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